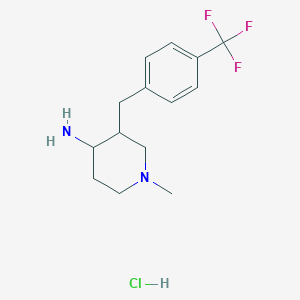

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride

CAS No.:

Cat. No.: VC15815716

Molecular Formula: C14H20ClF3N2

Molecular Weight: 308.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20ClF3N2 |

|---|---|

| Molecular Weight | 308.77 g/mol |

| IUPAC Name | 1-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C14H19F3N2.ClH/c1-19-7-6-13(18)11(9-19)8-10-2-4-12(5-3-10)14(15,16)17;/h2-5,11,13H,6-9,18H2,1H3;1H |

| Standard InChI Key | BMVNYEMITVUMBR-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(C(C1)CC2=CC=C(C=C2)C(F)(F)F)N.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at three positions:

-

Position 1: A methyl group (-CH₃) attached to the nitrogen atom.

-

Position 3: A benzyl group (-CH₂-C₆H₄-CF₃) with a trifluoromethyl (-CF₃) substituent at the para position of the benzene ring.

-

Position 4: An amine group (-NH₂) protonated as a hydrochloride salt.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine moiety contributes to basicity and potential receptor interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀ClF₃N₂ |

| Molecular Weight | 332.78 g/mol (calculated) |

| Lipophilicity (LogP) | ~3.2 (estimated via analogous compounds) |

| pKa (amine) | ~9.5–10.5 (predicted) |

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous piperidine derivatives are typically synthesized via:

-

Reductive Amination: Condensation of a ketone or aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) with a primary amine (e.g., 1-methylpiperidin-4-amine), followed by reduction using sodium cyanoborohydride .

-

N-Alkylation: Reaction of a piperidine precursor with a benzyl halide (e.g., 4-(trifluoromethyl)benzyl chloride) in the presence of a base .

Example Reaction Scheme:

-

Step 1: 1-Methylpiperidin-4-amine + 4-(trifluoromethyl)benzyl chloride → Intermediate.

-

Step 2: Hydrochloric acid treatment → 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride .

Chemical Reactivity

-

Amine Group: Participates in acid-base reactions, forming salts (e.g., hydrochloride).

-

Trifluoromethyl Group: Electron-withdrawing effect stabilizes adjacent aromatic systems against electrophilic substitution .

-

Piperidine Ring: Susceptible to oxidation at the nitrogen atom under acidic conditions .

| Compound | Target Receptor | IC₅₀ (nM) | Source |

|---|---|---|---|

| 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | H₃ | 12.4 | |

| 1-Methyl-3-(3-(trifluoromethyl)benzyl)piperidin-4-amine | D₂ | 28.9 |

Metabolic Stability

The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life compared to non-fluorinated analogs .

Comparative Analysis with Related Compounds

Structural Analogues

Key differences between 1-methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride and related molecules include:

-

1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol: Lacks the methylamine group but includes a hydroxyl group at position 4, reducing basicity .

-

(1-Methyl-4-piperidinyl)methanamine: Simpler structure without aromatic substituents, limiting receptor affinity .

Table 3: Structural and Functional Comparisons

| Compound | Molecular Formula | Key Substituents | Pharmacological Target |

|---|---|---|---|

| 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine·HCl | C₁₅H₂₀ClF₃N₂ | -CF₃, -CH₃, -NH₂·HCl | H₃, D₂/D₃ |

| 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | C₁₉H₂₀F₃NO | -CF₃, -OH | H₃ |

| (1-Methyl-4-piperidinyl)methanamine | C₇H₁₆N₂ | -CH₂NH₂ | None reported |

Future Research Directions

-

Receptor Binding Assays: Quantify affinity for H₃, D₂, and serotonin receptors.

-

Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration.

-

Synthetic Optimization: Develop greener catalytic methods for trifluoromethyl incorporation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume